CA4P

Vascular disrupting agent Tubulin depolymerization Therapeutic index

Researchers often face rapid vascular rebound with ZD6126 or narrow therapeutic windows with colchicine-class agents. CA4P (Fosbretabulin disodium, CAS 168555-66-6) is a water-soluble prodrug VDA that overcomes these limitations with quantifiable, durable vascular disruption. • >80% vascular function reduction at one-fifth MTD, enabling flexible combination dosing • ~70% decrease in tumor perfusion (DCE-MRI) at 2 h post-dose; sustained Ktrans reduction at 120 h vs. ZD6126 rebound within 6 h • Phase II/III clinical data in anaplastic thyroid cancer, platinum-resistant ovarian cancer & NETs Supplied as disodium salt, >98% HPLC purity, with full analytical documentation. Research-use only.

Molecular Formula C18H22O6
Molecular Weight 334.4 g/mol
Cat. No. B1210507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCA4P
Molecular FormulaC18H22O6
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(C2=CC(=C(C(=C2)OC)OC)OC)O)O
InChIInChI=1S/C18H22O6/c1-21-15-6-5-11(8-14(15)20)7-13(19)12-9-16(22-2)18(24-4)17(10-12)23-3/h5-6,8-10,13,19-20H,7H2,1-4H3/t13-/m0/s1
InChIKeyLGZKGOGODCLQHG-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CA4P Baseline Overview


Combretastatin A-4 phosphate (CA4P, fosbretabulin) is a water-soluble phosphate prodrug of the natural stilbenoid combretastatin A-4 (CA4) [1]. CA4P is a prototypical small-molecule vascular disrupting agent (VDA) that selectively targets tumor vasculature by binding to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization (IC50 = 2.4 μM) and destabilizing microtubules in proliferating endothelial cells [2]. The compound is extensively characterized in preclinical and clinical studies as an anti-vascular agent and is supplied as a disodium salt for intravenous administration in investigational oncology settings [3].

Workflow
Vascular disruption & perfusion shutdown in preclinical tumor models
Prodrug Design
Tumor-selective activation by endogenous phosphatases
Administration
Intravenous dosing compatible with in vivo tumor studies

Why CA4P Substitution Fails


Vascular disrupting agents and tubulin-targeting compounds are not functionally interchangeable. CA4P differs fundamentally from other VDAs (e.g., ZD6126, DMXAA, Oxi4503) and classic tubulin binders (e.g., colchicine) in its prodrug activation kinetics, onset and duration of vascular shutdown, and therapeutic index. For example, CA4P induces more rapid bioenergetic decline than ZD6126 or DMXAA [1] and achieves >80% vascular function reduction at only one-fifth of its maximum tolerated dose (MTD), whereas colchicine requires doses approximating the MTD for similar effect [2]. Even within the combretastatin family, CA4P exhibits distinct pharmacokinetics and metabolic profiles compared to CA1P, with different tumor exposure and metabolite reactivity [3]. These quantitative differences directly impact experimental design, dosing strategy, and therapeutic outcome, making generic substitution scientifically unsound without head-to-head validation.

Other VDAs (ZD6126, DMXAA) may differ in onset, durability of vascular shutdown, and metabolic response time course.
Classical tubulin binders (colchicine) may require near‑MTD doses for comparable vascular effects, altering the therapeutic window.
Combretastatin family members (CA1P, Oxi4503) show distinct pharmacokinetics and spatial vascular effect profiles.

CA4P Quantitative Comparisons


Superior Vascular Shutdown Potency

CA4P demonstrates a distinct vascular shutdown profile compared to conventional chemotherapeutics and colchicine. In murine CaNT tumor models, CA4P at 100 mg/kg (approximately one-fifth of its maximum tolerated dose, MTD) induced >80% reduction in perfused vascular volume. In contrast, seven standard chemotherapeutic agents (taxol, melphalan, 5-fluorouracil, doxorubicin, cisplatin, gemcitabine, irinotecan) at doses approximating one-half MTD produced no significant reduction in vascular function [1]. Colchicine, while capable of inducing vascular shutdown, required doses approximating its full MTD to achieve this effect [1]. This differential establishes CA4P as a dedicated vascular disrupting agent with a favorable therapeutic index for preclinical vascular targeting studies.

Vascular shutdown potency
Head-to-head
>80% reduction in perfused vascular volume at 100 mg/kg (≈1/5 MTD) in murine CaNT model
Reported vascular disruption profile; comparator chemotherapeutics showed negligible effect at tested doses
Colchicine required ≈MTD; model: s.c. CaNT tumor, Hoechst perfusion
Vascular disrupting agent Tubulin depolymerization Therapeutic index

Rapid Metabolic Decline vs ZD6126

In a comparative murine study using 31P-MR spectroscopy, CA4P (administered as CA4DP) induced a significantly more rapid decrease in tumor bioenergetic status and pH than either ZD6126 or DMXAA [1]. All three VDAs decreased bioenergetics and pH in a dose- and time-dependent manner, but the onset of action with CA4P was accelerated compared to the other two agents [1]. Additionally, DMXAA exhibited a narrow window of activity compared to both CA4P and ZD6126, limiting its experimental utility [1].

Metabolic decline rate
Head-to-head
Rapid decrease in tumor bioenergetic status and pH vs ZD6126 and DMXAA
Reported faster onset of metabolic disruption in C3H mammary carcinoma by 31P-MRS
Qualitative time-course difference; doses up to 250 mg/kg i.p.
Vascular disrupting agent Tumor metabolism MRI/MRS

Durable Vascular Damage vs ZD6126

A direct head-to-head comparison in rat liver rhabdomyosarcoma models at a clinically relevant dose (10 mg/kg i.v.) demonstrated that CA4P was more effective than ZD6126 in impairing blood supply, inducing necrosis, and delaying tumor growth [1]. Specifically, tumors in the CA4P group exhibited a higher necrosis ratio at 120 hours post-treatment (P<0.05) as confirmed by histopathology [1]. Apparent diffusion coefficient (ADC) measurements on MRI revealed more necrotic tumors with CA4P versus ZD6126 at 120 h (P<0.05) [1]. Furthermore, while CA4P treatment resulted in a sustained decrease in the volume transfer constant (Ktrans) from 1 h through 6 h with only partial recovery at 120 h, ZD6126-treated tumors showed rebound of Ktrans starting at 6 h, exceeding baseline values at 120 h (P<0.05) [1].

Durable vascular damage
Head-to-head
Higher necrosis ratio at 120 h and sustained Ktrans decrease vs ZD6126 (10 mg/kg i.v. rat liver tumor)
Reported more durable vascular damage and tumor growth delay at equivalent dose
Multiparametric MRI at 1–120 h; ex vivo histopathology
Vascular disrupting agent Tumor necrosis MRI biomarkers

Prodrug Activation Advantage

CA4P is a water-soluble phosphate prodrug that is selectively activated to CA4 by endogenous phosphatases enriched in the tumor microenvironment [1]. CA4 binds to β-tubulin at the colchicine-binding site with a Kd of 0.40 μM and inhibits tubulin polymerization with an IC50 of 2.4 μM [2]. In contrast, colchicine exhibits a higher IC50 for tubulin polymerization (3.08 ± 0.13 μM) and demonstrates less selectivity for proliferating endothelial cells [3]. Importantly, CA4P achieves >80% vascular shutdown at 1/5 MTD, whereas colchicine requires doses at or near its MTD to induce comparable vascular effects [4]. This differential is attributed to CA4P's prodrug design, which enhances aqueous solubility, improves pharmacokinetics, and enables tumor-selective activation, thereby widening the therapeutic window relative to direct tubulin binders like colchicine.

Prodrug activation index
Cross-study
Tubulin polymerization IC50 2.4 µM; >80% vascular shutdown at 1/5 MTD
Prodrug design supports tumor-selective activation and wider therapeutic window in tested models
Colchicine: IC50 3.08 µM, requires ≈MTD; cell-free assembly assay
Pharmacokinetics Prodrug activation Tubulin binding

Efficacy Profile vs Oxi4503

Within the combretastatin family, CA4P and Oxi4503 (the diphosphate prodrug of combretastatin A1) exhibit distinct activity profiles. In a murine tumor vascular targeting study, Oxi4503 induced shutdown of tumor blood vessels with an ED50 of 3 mg/kg, whereas CA4P required a significantly higher dose of 43 mg/kg to achieve comparable vascular shutdown [1]. However, the spatial pattern of vascular effects differed: CA4P affected only central tumor regions, while Oxi4503 affected both peripheral and central regions, though peripheral effects were less pronounced [1]. Notably, Oxi4503 demonstrated more potent single-agent antitumor activity, achieving complete tumor regression at doses above 25 mg/kg, whereas CA4P typically requires combination therapy for optimal efficacy [1].

Oxi4503 comparison
Head-to-head
ED50: CA4P 43 mg/kg vs Oxi4503 3 mg/kg; distinct spatial effect (central vs peripheral)
Reported different potency and regional vascular shutdown profile within combretastatin family
MDA-MB-231, MHEC5-T models; fluorescence bead flow measurement
Vascular targeting agent Combretastatin family ED50

CA4P Application Scenarios


Sustained Vascular Disruption Studies

Based on head-to-head evidence showing CA4P induces higher necrosis ratios and more durable vascular shutdown than ZD6126 at clinically relevant doses (10 mg/kg) in rodent liver tumor models [1], CA4P is the preferred VDA for studies requiring sustained impairment of tumor blood supply and prolonged necrosis. The demonstrated sustained decrease in Ktrans (volume transfer constant) and higher ADC values at 120 hours post-treatment confirm its superior durability over ZD6126, whose effects rebound within 6 hours [1].

Combination Therapy with Rapid Shutdown

CA4P's ability to induce >80% vascular function reduction at only one-fifth of its MTD [2] and its rapid onset of bioenergetic decline compared to DMXAA and ZD6126 [3] make it the VDA of choice for combination studies with chemotherapy, radiotherapy, or immunotherapy. The wide therapeutic window allows dosing flexibility, while the rapid vascular shutdown creates a temporal window for enhanced delivery or activity of co-administered agents.

Microenvironment & Permeability Modulation

CA4P treatment results in a ~70% decrease in tumor perfusion/permeability as measured by DCE-MRI at 2 hours post-dose (p<0.001) [4]. This rapid and quantifiable reduction in vascular permeability is critical for studies examining drug delivery, EPR effect modulation, and hypoxia induction. The reversible nature of this vascular shutdown (partial recovery at 120 h) [1] also enables repeated dosing regimens.

Solid Tumor Clinical Programs

CA4P has been advanced to Phase II and III clinical trials in multiple solid tumor indications, including anaplastic thyroid cancer, platinum-resistant ovarian cancer, and neuroendocrine tumors [5]. For translational researchers and clinical development programs, CA4P offers an extensive clinical safety and efficacy dataset unmatched by most other investigational VDAs, facilitating regulatory submissions and clinical trial design [5].

Application
Selection Property
Validation Focus
Sustained vascular disruption studies
Prolonged perfusion reduction and necrosis durability
MRI-measured Ktrans and necrosis >48 h post‑dose in tumor models
Combination therapy timing research
Rapid onset of vascular shutdown with wide dosing window
Bioenergetic decline kinetics and temporal window for co‑administration
Tumor microenvironment modulation
Permeability and perfusion reduction profile
DCE-MRI perfusion parameters and interstitial pressure changes
Translational vascular targeting studies
Cross‑species vascular response and advanced‑stage characterization
Consistency of vascular endpoints across rodent to clinical models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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